2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-cyclopropylhydrazinecarbothioamide
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Overview
Description
2-[(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-cyclopropyl-1-hydrazinecarbothioamide is a complex organic compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, a cyclopropyl group, and a hydrazinecarbothioamide moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-cyclopropyl-1-hydrazinecarbothioamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or β-ketoesters under acidic or basic conditions.
Introduction of Chlorine and Methyl Groups: Chlorination and methylation of the pyrazole ring can be achieved using reagents such as thionyl chloride and methyl iodide.
Formation of the Hydrazinecarbothioamide Moiety: The hydrazinecarbothioamide moiety can be introduced by reacting the pyrazole derivative with thiosemicarbazide under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-cyclopropyl-1-hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-[(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-cyclopropyl-1-hydrazinecarbothioamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antileishmanial and antimalarial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmacological Research: It is explored for its potential therapeutic effects in treating various diseases, including infectious diseases and cancer.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-cyclopropyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled Pyrazole Derivatives: Compounds such as 1-(4-chlorophenyl)-3-(1,5-dimethyl-1H-pyrazol-3-yl)thiourea.
Pyrazole-based Antileishmanial Agents: Compounds like 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide.
Uniqueness
2-[(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-cyclopropyl-1-hydrazinecarbothioamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of a cyclopropyl group. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C10H14ClN5OS |
---|---|
Molecular Weight |
287.77 g/mol |
IUPAC Name |
1-[(4-chloro-1,5-dimethylpyrazole-3-carbonyl)amino]-3-cyclopropylthiourea |
InChI |
InChI=1S/C10H14ClN5OS/c1-5-7(11)8(15-16(5)2)9(17)13-14-10(18)12-6-3-4-6/h6H,3-4H2,1-2H3,(H,13,17)(H2,12,14,18) |
InChI Key |
MQUOVJGKHYCXHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NNC(=S)NC2CC2)Cl |
Origin of Product |
United States |
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